9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene
Overview
Description
9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique structure of this compound, with its bulky side chains and propynyl groups, makes it a subject of interest in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene as the core structure.
Functionalization: The 9-position of fluorene is functionalized with 3,7-dimethyloctyl groups through Friedel-Crafts alkylation.
Alkyne Addition: The 2,7-positions are then functionalized with propynyl groups via Sonogashira coupling, using palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne groups, forming diketones or other oxidized derivatives.
Reduction: Reduction of the alkyne groups can yield alkenes or alkanes.
Substitution: The aromatic core can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives or other functionalized aromatics.
Scientific Research Applications
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for drug delivery systems or as a component in therapeutic agents.
Industry: Key material in the development of OLEDs, OPVs, and other organic electronic devices.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application:
In Electronics: Acts as a charge transport material, facilitating the movement of electrons or holes in devices.
In Biology/Medicine: Interacts with biological molecules through π-π stacking or hydrophobic interactions, potentially targeting specific proteins or cellular structures.
Comparison with Similar Compounds
Similar Compounds
9,9-Dioctylfluorene: Similar structure but lacks the propynyl groups.
2,7-Dibromo-9,9-dioctylfluorene: Contains bromine atoms instead of propynyl groups.
9,9-Bis(3,7-dimethyloctyl)-2,7-dibromofluorene: Similar side chains but with bromine substituents.
Uniqueness
The presence of both 3,7-dimethyloctyl and propynyl groups in 9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene provides unique electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions or electronic characteristics.
Properties
IUPAC Name |
9,9-bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54/c1-9-13-33-19-21-35-36-22-20-34(14-10-2)28-38(36)39(37(35)27-33,25-23-31(7)17-11-15-29(3)4)26-24-32(8)18-12-16-30(5)6/h19-22,27-32H,11-12,15-18,23-26H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUBKBKYSFWKMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC2=C(C=C1)C3=C(C2(CCC(C)CCCC(C)C)CCC(C)CCCC(C)C)C=C(C=C3)C#CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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